Dimethylammonium 2,4,5-trichlorophenoxyacetate
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Overview
Description
Dimethylammonium 2,4,5-trichlorophenoxyacetate is a chemical compound with the molecular formula C10H12Cl3NO3. It is a derivative of 2,4,5-trichlorophenoxyacetic acid, a synthetic auxin herbicide. This compound is primarily used in agricultural applications to control broad-leafed weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylammonium 2,4,5-trichlorophenoxyacetate is synthesized by reacting 2,4,5-trichlorophenoxyacetic acid with dimethylamine. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4,5-Trichlorophenoxyacetic acid+Dimethylamine→Dimethylammonium 2,4,5-trichlorophenoxyacetate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as crystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethylammonium 2,4,5-trichlorophenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce less chlorinated phenoxyacetic acids.
Scientific Research Applications
Dimethylammonium 2,4,5-trichlorophenoxyacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated phenoxyacetic acids in various chemical reactions.
Biology: Research on its effects on plant growth and development helps in understanding the mechanisms of synthetic auxins.
Medicine: Studies on its potential toxicological effects contribute to the assessment of safety and environmental impact.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of dimethylammonium 2,4,5-trichlorophenoxyacetate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of molecular events that disrupt normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with similar applications.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): The parent compound of dimethylammonium 2,4,5-trichlorophenoxyacetate.
Methyl 2,4,5-trichlorophenoxyacetate: A methyl ester derivative with different physical properties.
Uniqueness
This compound is unique due to its specific combination of dimethylamine and 2,4,5-trichlorophenoxyacetic acid, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and its behavior in chemical reactions make it a valuable compound for various applications.
Properties
CAS No. |
6369-97-7 |
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Molecular Formula |
C10H12Cl3NO3 |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
dimethylazanium;2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C8H5Cl3O3.C2H7N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3-2/h1-2H,3H2,(H,12,13);3H,1-2H3 |
InChI Key |
KDKIQPRSLMHYNN-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-] |
Origin of Product |
United States |
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